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Abstract
G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has emerged as a

significant therapeutic target for a range of pathologies, including inflammatory bowel disease

(IBD), cardiovascular conditions, and metabolic disorders.[1][2] Its activation by various

endogenous and synthetic agonists initiates a complex signaling cascade that is not limited to a

single G protein pathway. This guide provides a detailed examination of the dualistic signaling

mechanism of GPR35 agonists, focusing on the recruitment and activation of both G protein

subtypes and β-arrestin-2. We consolidate quantitative pharmacological data, present detailed

experimental protocols for key assays, and provide visual diagrams of the core signaling

pathways to offer a comprehensive resource for researchers in the field.

Core Signaling Hubs: A Dualistic Mechanism
Activation of GPR35 by an agonist is not a simple on-off switch but rather an initiation of a

nuanced signaling response that can be broadly categorized into two principal arms: G protein-

dependent signaling and β-arrestin-dependent signaling. The receptor demonstrates coupling

to multiple G protein families, primarily Gα12/13 and Gαi/o, while also robustly recruiting the

scaffolding protein β-arrestin-2.[1][3] This dual capability allows for a diverse and context-

dependent cellular response, with evidence suggesting that different agonists can preferentially

activate one pathway over the other, a phenomenon known as biased agonism.[3]
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G Protein-Dependent Pathways
GPR35 exhibits a distinct preference for coupling with specific Gα subunits. The most

prominently reported interactions are:

Gα13 Activation: GPR35 shows marked selectivity for activating Gα13.[4][5] This pathway is

centrally linked to the regulation of the actin cytoskeleton and cell motility through the

activation of RhoA/Rho kinase signaling.[6] This interaction is a key avenue for signal

generation from GPR35.[4][5]

Gαi/o Activation: Agonist binding to GPR35 can also lead to the activation of the pertussis

toxin-sensitive Gαi/o family of G proteins.[1][7] This coupling typically results in the inhibition

of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Constitutive Activity: Notably, GPR35 can exhibit agonist-independent, or constitutive,

activity. This basal signaling appears to be biased, with studies showing substantial

constitutive activation of Gα12 and Gα13, but not Gαi/o family proteins.[9]

β-Arrestin-2 Recruitment and Signaling
Upon agonist binding, GPR35 readily recruits β-arrestin-2.[1][4] This interaction serves two

major functions:

Desensitization and Internalization: As with many GPCRs, β-arrestin-2 binding is a canonical

mechanism for receptor desensitization, uncoupling it from G proteins and targeting it for

internalization into early endosomes.[1][10]

G Protein-Independent Signaling: β-arrestin-2 also acts as a signal transducer itself,

scaffolding other signaling proteins like those in the extracellular signal-regulated kinase

(ERK) 1/2 pathway.[3][11] This can lead to distinct cellular outcomes independent of G

protein activation.

Certain ligands, like pamoic acid and zaprinast, are effective at promoting β-arrestin-2

recruitment, whereas the endogenous ligand kynurenic acid is a poor recruiter, highlighting the

potential for ligand bias.[3][12]

GPR35 Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pubmed.ncbi.nlm.nih.gov/20958291/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00079
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pubmed.ncbi.nlm.nih.gov/20958291/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://pubmed.ncbi.nlm.nih.gov/16754668/
https://synapse.patsnap.com/article/what-are-gpr35-agonists-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732441/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://www.discoverx.com/catalog/pathhunter-express-gpr35-activated-gpcr-internalization-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1254446/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://www.researchgate.net/figure/GPR35-b-arrestin-interaction-and-receptor-internalization-A-and-B-recruitment-of_fig4_362471856
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The activation of GPR35 by an agonist like Zaprinast or Lodoxamide initiates concurrent

signaling cascades. The diagrams below illustrate these primary pathways.

GPR35 Agonist-Induced Signaling Pathways
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Caption: GPR35 agonist-induced signaling pathways.

Quantitative Pharmacology of GPR35 Agonists
The potency of GPR35 agonists can vary significantly between species orthologs, a critical

consideration for translational research.[6] Zaprinast, for example, is substantially more potent

at the rat receptor than the human one.[4][13] The following table summarizes reported potency

(EC50) values for common GPR35 agonists across different species and assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10855115?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acsptsci.0c00079
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pubmed.ncbi.nlm.nih.gov/16934253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist Species Assay Type Reported EC50 Reference(s)

Zaprinast Human

Intracellular

Ca2+

Mobilization

840 nM [13][14]

Rat

Intracellular

Ca2+

Mobilization

16 nM [13][14]

Human
AP-TGF-α

Shedding
0.7 µM [15]

Kynurenic Acid Human
β-Arrestin-2

Recruitment
Low Potency [4]

Rat
β-Arrestin-2

Recruitment

Higher Potency

than Human
[4]

Human
AP-TGF-α

Shedding
4.1 mM [15]

Human
[35S]GTPγS

Binding

Micromolar

concentrations
[7]

Lodoxamide Human
AP-TGF-α

Shedding
1 nM [15]

Human
β-Arrestin-2

Recruitment
High Potency [16]

Rat
β-Arrestin-2

Recruitment

Equipotent to

Human
[16]

Pamoic Acid Human
AP-TGF-α

Shedding
9 nM [15]

Human
ERK1/2

Phosphorylation
High Potency [17]

Note: EC50 values are highly dependent on the assay system and cell line used. The data

presented are for comparative purposes.
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Experimental Protocols & Workflows
Characterizing the mechanism of action of GPR35 agonists requires a suite of specialized

cellular assays. Below are detailed methodologies for key experiments cited in the literature.

General Experimental Workflow
The process of characterizing a novel GPR35 agonist typically follows a standardized workflow

to assess its activity across the primary signaling axes.

Parallel Signaling Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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